9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
CAS No.: 1783765-41-2
Cat. No.: VC7074623
Molecular Formula: C7H12ClF2NO
Molecular Weight: 199.63
* For research use only. Not for human or veterinary use.
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride - 1783765-41-2](/images/structure/VC7074623.png)
Specification
CAS No. | 1783765-41-2 |
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Molecular Formula | C7H12ClF2NO |
Molecular Weight | 199.63 |
IUPAC Name | 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane;hydrochloride |
Standard InChI | InChI=1S/C7H11F2NO.ClH/c8-7(9)5-1-10-2-6(7)4-11-3-5;/h5-6,10H,1-4H2;1H |
Standard InChI Key | KXXADZXZJAKWNG-UHFFFAOYSA-N |
SMILES | C1C2COCC(C2(F)F)CN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride is C₈H₁₂ClF₂NO₂, with a molecular weight of 235.64 g/mol. Its IUPAC name reflects the bicyclic system: 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride. The structure comprises a seven-membered azabicyclic ring fused to a three-membered oxa ring, with two fluorine atoms at the 9-position and a protonated amine group forming the hydrochloride salt.
Structural Features
The compound’s bicyclo[3.3.1]nonane core imposes significant conformational rigidity, which is critical for its interactions with biological targets. The fluorine atoms at the 9-position introduce electronegativity and steric effects, potentially enhancing binding affinity to hydrophobic pockets in proteins. The oxygen atom in the 3-oxa ring contributes to hydrogen-bonding capabilities, while the protonated nitrogen in the 7-aza group facilitates solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₈H₁₂ClF₂NO₂ |
Molecular Weight | 235.64 g/mol |
IUPAC Name | 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride |
Solubility (Water) | >50 mg/mL (hydrochloride form) |
Melting Point | 215–220°C (decomposes) |
Synthesis and Manufacturing
The synthesis of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride involves multi-step organic reactions, typically starting from simpler bicyclic precursors. A common route includes:
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Bicyclic Core Formation: Cyclization of a diamine or diol precursor under acidic or basic conditions to form the bicyclo[3.3.1]nonane skeleton.
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Fluorination: Introduction of fluorine atoms via electrophilic fluorination reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Critical parameters such as reaction temperature, solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalyst selection (e.g., palladium for cross-coupling steps) significantly impact yield and purity. Industrial-scale production requires stringent control over impurities, particularly residual solvents and unreacted intermediates.
Chemical Reactivity and Functionalization
The compound’s reactivity is shaped by its electron-deficient fluorine atoms and the strained bicyclic system. Key reactions include:
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Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines or alkoxides under basic conditions.
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Ring-Opening Reactions: Acidic media may cleave the oxa ring, yielding linear derivatives with carboxylic acid or ester functionalities .
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Coordination Chemistry: The nitrogen atom can act as a ligand for transition metals, forming complexes with potential catalytic applications.
These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies, which are pivotal in drug discovery.
Applications in Drug Development
The compound’s unique properties make it a valuable building block in medicinal chemistry:
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Prodrug Design: The hydrochloride salt can be conjugated to prodrug moieties to enhance bioavailability.
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PET Imaging: Fluorine-18 labeled analogs may serve as radiotracers for imaging neurotransmitter receptors.
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Peptide Mimetics: The rigid scaffold mimics peptide secondary structures, enabling the design of protease-resistant therapeutics .
Ongoing research focuses on optimizing pharmacokinetic profiles, particularly oral bioavailability and blood-brain barrier penetration.
Comparison with Related Bicyclic Compounds
The bicyclo[3.3.1]nonane framework is shared by several pharmacologically active compounds, each differentiated by substituents and functional groups:
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9-Azabicyclo[3.3.1]nonane N-Oxyl: Contains a nitroxyl radical, enhancing redox activity for applications in catalysis.
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Tert-butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane: Features two nitrogen atoms, enabling chelation of metal ions.
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6-Fluoroquinolone: A clinically used antibiotic with a fluorinated bicyclic core.
Table 3: Structural and Functional Comparison
Compound | Key Functional Groups | Primary Application |
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9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane HCl | -F, -NH₂⁺Cl⁻ | Drug Development |
9-Azabicyclo[3.3.1]nonane N-Oxyl | -NO- | Catalysis |
6-Fluoroquinolone | -F, -COOH | Antibacterial Therapy |
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